NLCQ-1 - 221292-08-6

NLCQ-1

Catalog Number: EVT-277215
CAS Number: 221292-08-6
Molecular Formula: C15H15Cl2N5O2
Molecular Weight: 368.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NLCQ-1 is a novel weak DNA-intercalative bioreductive compound. NLCQ-1 exhibited a C50 of 44 microM. NLCQ-1 demonstrated significant hypoxic selectivity in several rodent (V79, EMT6, SCCVII) or human (A549, OVCAR-3) tumor cell lines. Its potency as a hypoxic cytotoxin ranged between 10 and 136 microM x h, for the cell lines tested, at 30 microM input concentration. NLCQ-1 was a very potent and efficient radiosensitizer of hypoxic V79 cells, providing SER values of 2.27-2.56 at 20-80 microM concentration (measured at 10% survival level). Preclinical results suggest a possible use of NLCQ-1 as adjuvants to radiotherapy.
Source and Classification

NLCQ-1 was synthesized by the Drug Synthesis and Chemistry Branch of the Developmental Therapeutics Program at the National Cancer Institute. It belongs to a class of compounds that target hypoxic tumor cells selectively, making it a promising candidate for cancer treatment strategies that exploit the unique microenvironment of tumors. Its classification as a hypoxia-selective cytotoxin distinguishes it from traditional nitroimidazole-based drugs, primarily due to its unique binding properties and mechanism of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of NLCQ-1 involves several key steps:

  1. Starting Materials: The synthesis begins with 4-fluoro-7-chloroquinoline as a precursor.
  2. Coupling Reaction: A coupling reaction with an amine derivative is performed to form the core structure of NLCQ-1.
  3. Scale-Up: The synthesis has been successfully scaled up for clinical development, demonstrating good recovery rates from biological fluids.

The synthesis process has been optimized to achieve high yields and purity, employing methods such as high-performance liquid chromatography (HPLC) for quantification and analysis of the compound in biological samples .

Molecular Structure Analysis

Structure and Data

NLCQ-1 features a quinoline core with a nitroimidazole moiety, which contributes to its hypoxia-selective properties. The molecular formula is C13_{13}H12_{12}ClN3_{3}O2_{2}, and its molecular weight is approximately 273.71 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in biological fluids.

Structural Characteristics

  • Intercalation: NLCQ-1 binds weakly to DNA through intercalation, allowing it to exert its cytotoxic effects selectively in hypoxic regions of tumors.
  • Stability: It exhibits good stability in human plasma and buffered solutions across a wide pH range (2 to 10), maintaining its integrity for extended periods at physiological temperatures .
Chemical Reactions Analysis

Reactions and Technical Details

NLCQ-1 undergoes several chemical reactions that are crucial for its activity:

  1. Enzymatic Reduction: Under hypoxic conditions, NLCQ-1 is reduced by cellular enzymes, leading to the formation of reactive metabolites that can bind covalently to DNA.
  2. Metabolic Pathways: Studies indicate that approximately 60% of NLCQ-1 can be reduced within one hour under hypoxic conditions using isolated rat-liver microsomes .

These reactions are essential for activating the compound's cytotoxic properties specifically within tumor environments characterized by low oxygen levels.

Mechanism of Action

Process and Data

The mechanism by which NLCQ-1 exerts its anticancer effects involves:

  • Hypoxia Selectivity: The compound preferentially targets hypoxic tumor cells, allowing for selective toxicity while sparing normal tissues.
  • DNA Interaction: Through weak intercalation into DNA, NLCQ-1 disrupts replication and transcription processes in cancer cells.
  • Synergistic Effects: NLCQ-1 has been shown to enhance the effectiveness of radiation therapy, leading to significant tumor growth delays and improved survival rates in preclinical models . This synergistic effect is attributed to increased local concentrations of the drug in hypoxic regions following radiation treatment.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

NLCQ-1 is characterized by several notable physical and chemical properties:

  • Appearance: It is an off-white crystalline solid.
  • Solubility: The compound is soluble in saline and dextrose solutions, facilitating its administration in clinical settings.
  • Stability Profile: NLCQ-1 remains stable in human plasma for at least 48 hours at 37°C and shows minimal degradation over time .

These properties are crucial for ensuring effective delivery and therapeutic action within the body.

Applications

Scientific Uses

NLCQ-1 has several potential applications in cancer treatment:

  • Combination Therapies: It can be used alongside radiotherapy or chemotherapy to enhance therapeutic outcomes without increasing systemic toxicity.
  • Clinical Trials: NLCQ-1 is poised to enter Phase I clinical trials, aiming to evaluate its safety and efficacy in humans .
  • Research Tool: Beyond therapeutic uses, NLCQ-1 serves as a valuable research tool for studying hypoxia-related mechanisms in cancer biology.

Properties

CAS Number

221292-08-6

Product Name

NLCQ-1

IUPAC Name

7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine;hydrochloride

Molecular Formula

C15H15Cl2N5O2

Molecular Weight

368.2 g/mol

InChI

InChI=1S/C15H14ClN5O2.ClH/c16-11-2-3-12-13(4-6-18-14(12)10-11)17-5-1-8-20-9-7-19-15(20)21(22)23;/h2-4,6-7,9-10H,1,5,8H2,(H,17,18);1H

InChI Key

LWTUZIMLIKOKDI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4-(3-(2-nitro-1-imidazolyl)-propylamino)-7-chloroquinoline hydrochloride
NLCQ-1

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.